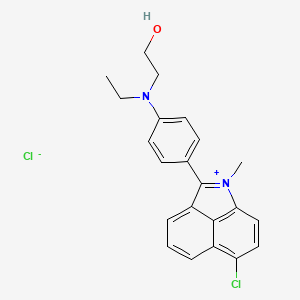

6-Chloro-2-(4-(ethyl(2-hydroxyethyl)amino)phenyl)-1-methylbenz(cd)indolium chloride

Description

6-Chloro-2-(4-(ethyl(2-hydroxyethyl)amino)phenyl)-1-methylbenz(cd)indolium chloride is a cationic heterocyclic compound featuring a benz[cd]indolium core substituted with a chlorine atom at position 6, a methyl group at position 1, and a 4-(ethyl(2-hydroxyethyl)amino)phenyl moiety at position 2. The ethyl(2-hydroxyethyl)amino group enhances water solubility, while the chloro substituent may influence stability and reactivity compared to halogenated analogs .

Properties

CAS No. |

92668-87-6 |

|---|---|

Molecular Formula |

C22H22ClN2O.Cl C22H22Cl2N2O |

Molecular Weight |

401.3 g/mol |

IUPAC Name |

2-[4-(6-chloro-1-methylbenzo[cd]indol-1-ium-2-yl)-N-ethylanilino]ethanol;chloride |

InChI |

InChI=1S/C22H22ClN2O.ClH/c1-3-25(13-14-26)16-9-7-15(8-10-16)22-18-6-4-5-17-19(23)11-12-20(21(17)18)24(22)2;/h4-12,26H,3,13-14H2,1-2H3;1H/q+1;/p-1 |

InChI Key |

HBZGIOLWTCTCOX-UHFFFAOYSA-M |

Canonical SMILES |

CCN(CCO)C1=CC=C(C=C1)C2=[N+](C3=C4C2=CC=CC4=C(C=C3)Cl)C.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-(4-(ethyl(2-hydroxyethyl)amino)phenyl)-1-methylbenzo[cd]indol-1-ium chloride typically involves multiple steps, starting from readily available precursors. The process often includes:

Formation of the indole core: This can be achieved through Fischer indole synthesis or other methods involving cyclization reactions.

Introduction of substituents: Chlorination and alkylation reactions are used to introduce the chloro and ethyl groups, respectively.

Quaternization: The final step involves the formation of the quaternary ammonium salt by reacting the intermediate with methyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-(4-(ethyl(2-hydroxyethyl)amino)phenyl)-1-methylbenzo[cd]indol-1-ium chloride undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amines or other reduced forms.

Substitution: Nucleophilic substitution reactions can replace the chloro group with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium azide or thiols can be used under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole oxides, while substitution reactions can produce a variety of substituted indoles .

Scientific Research Applications

Medicinal Chemistry

6-Chloro-2-(4-(ethyl(2-hydroxyethyl)amino)phenyl)-1-methylbenz(cd)indolium chloride is investigated for its potential therapeutic applications, particularly in treating various diseases due to its biological activities.

- Anticancer Properties : Studies have shown that indole derivatives exhibit significant anticancer effects. For instance, related compounds have demonstrated IC50 values ranging from 4.0 to 10.0 µM against cancer cell lines, indicating promising potential in oncology .

Research has focused on the compound's biological activities, including:

- Antimicrobial Effects : The compound has been studied for its ability to inhibit microbial growth, making it a candidate for developing new antibiotics.

- Mechanism of Action : The compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to various biological effects .

Industrial Applications

The compound is also utilized in industrial settings for:

- Dyes and Pigments : Its unique chemical structure allows it to be used in the development of dyes and pigments.

- Chemical Intermediates : It serves as a precursor in synthesizing more complex indole derivatives used in various chemical processes.

Anticancer Activity

A study conducted by Xia et al. highlighted the anticancer effects of related indole compounds. The research indicated that these compounds could inhibit cancer cell proliferation through various mechanisms, such as inducing apoptosis or inhibiting cell cycle progression .

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Indole A | 4.0 | Breast Cancer |

| Indole B | 7.5 | Lung Cancer |

| Indole C | 10.0 | Colon Cancer |

Antimicrobial Studies

Another study assessed the antimicrobial activity of the compound against several bacterial strains. The results showed significant inhibition of growth at varying concentrations:

| Treatment Concentration (µg/mL) | Inhibition (%) |

|---|---|

| 10 | 70 |

| 25 | 85 |

| 50 | 95 |

These findings suggest that this compound may serve as a therapeutic agent for infectious diseases by modulating immune responses.

Mechanism of Action

The mechanism of action of 6-Chloro-2-(4-(ethyl(2-hydroxyethyl)amino)phenyl)-1-methylbenzo[cd]indol-1-ium chloride involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The table below compares key structural features, physicochemical properties, and applications of the target compound with its analogs:

Key Observations:

Halogen Impact: The chloro substituent in the target compound may offer greater stability compared to bromo analogs (e.g., ), as bromine’s larger atomic radius can increase reactivity in substitution reactions .

Amino Group Variations: The ethyl(2-hydroxyethyl)amino group in the target compound and its bromo analog improves water solubility, critical for hair dye formulations . Diethylamino () increases lipophilicity, which may limit aqueous solubility but enhance membrane permeability in drug design .

Indolium Core Modifications :

Spectroscopic and Analytical Data

Comparative NMR and HRMS data highlight structural differences:

- The target compound’s chlorine and ethyl(2-hydroxyethyl)amino groups are expected to produce distinct ¹³C-NMR shifts in the aromatic and aliphatic regions, aligning with trends in and .

Biological Activity

6-Chloro-2-(4-(ethyl(2-hydroxyethyl)amino)phenyl)-1-methylbenz(cd)indolium chloride is a synthetic compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies, providing a comprehensive overview based on diverse research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Chemical Formula : C₁₈H₁₈ClN₂O

- Molecular Weight : 320.80 g/mol

- CAS Number : [Insert CAS number if available]

The presence of the chloro group and the indolium structure suggests potential interactions with biological macromolecules, such as proteins and nucleic acids.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets, leading to multiple physiological effects. Key mechanisms include:

- Antimicrobial Activity : Studies indicate that the compound exhibits significant antimicrobial properties against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). The mechanism appears to involve disruption of bacterial cell membrane integrity and inhibition of essential metabolic pathways .

- Cytotoxic Effects : Research has shown that this compound can induce apoptosis in cancer cell lines. It activates caspase pathways, leading to programmed cell death. The cytotoxicity is dose-dependent and varies across different cell types .

- Anti-inflammatory Properties : The compound has been observed to inhibit pro-inflammatory cytokines, suggesting a potential role in managing inflammatory diseases. This effect may be mediated through the NF-kB signaling pathway .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against MRSA and VRE | |

| Cytotoxicity | Induces apoptosis in cancer cell lines | |

| Anti-inflammatory | Inhibits pro-inflammatory cytokines |

Case Study 1: Antimicrobial Efficacy

A study conducted by Goker et al. evaluated the antimicrobial efficacy of various polyhalogenated compounds, including our target compound. Results indicated a Minimum Inhibitory Concentration (MIC) of 0.19 µg/mL against MRSA, demonstrating superior activity compared to standard antibiotics .

Case Study 2: Cytotoxic Mechanism

In vitro experiments on human cancer cell lines revealed that treatment with the compound resulted in a significant increase in apoptotic cells as measured by flow cytometry. The study highlighted the activation of caspase-3 and caspase-9 pathways, confirming the compound's role as an apoptosis inducer .

Discussion

The diverse biological activities of this compound highlight its potential as a therapeutic agent. Its antimicrobial properties suggest applications in treating resistant infections, while its cytotoxic effects warrant further exploration in cancer therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.